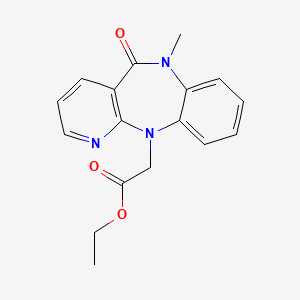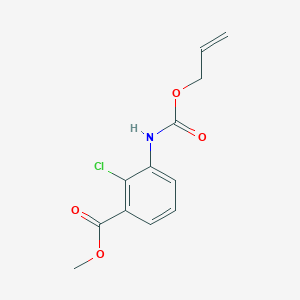
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a propenyloxycarbonyl group, and an amino group attached to the benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-nitrobenzoic acid and 2-propen-1-ol.
Esterification: The 2-chloro-3-nitrobenzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 2-chloro-3-nitrobenzoate.
Reduction: The nitro group in methyl 2-chloro-3-nitrobenzoate is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid, yielding methyl 2-chloro-3-aminobenzoate.
Carbamoylation: The amino group is then reacted with 2-propen-1-yl chloroformate in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol or amine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学研究应用
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl 2-chloro-3-aminobenzoate: Lacks the propenyloxycarbonyl group.
Methyl 2-chloro-3-nitrobenzoate: Contains a nitro group instead of an amino group.
Methyl 2-chloro-3-{[(2-methylpropen-1-yloxy)carbonyl]amino}benzoate: Similar structure with a methyl group on the propenyl moiety.
属性
分子式 |
C12H12ClNO4 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC 名称 |
methyl 2-chloro-3-(prop-2-enoxycarbonylamino)benzoate |
InChI |
InChI=1S/C12H12ClNO4/c1-3-7-18-12(16)14-9-6-4-5-8(10(9)13)11(15)17-2/h3-6H,1,7H2,2H3,(H,14,16) |
InChI 键 |
HVPOAANRYVBCES-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)OCC=C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propan-2-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B8561192.png)
![Benzo[c]cinnoline, 3,8-dimethyl-](/img/structure/B8561195.png)

![methyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B8561228.png)
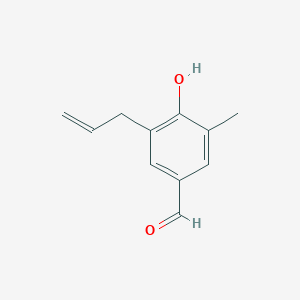
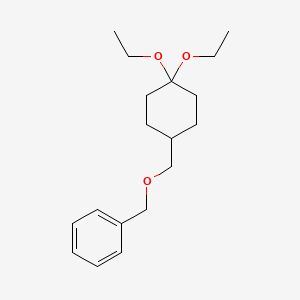


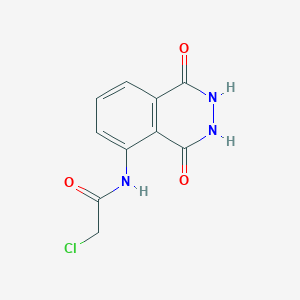
![3-[2-Bromo-5-(methylsulfanyl)phenyl]propan-1-ol](/img/structure/B8561269.png)
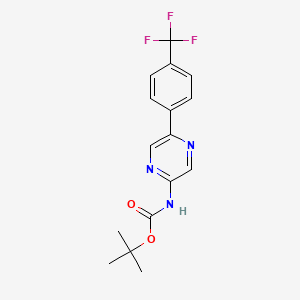
![[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol](/img/structure/B8561285.png)
![N-[2-(1-hexahydro-1H-azepinyl)-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B8561290.png)
